molecular formula C12H13N3 B1303595 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 865546-36-7

1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No. B1303595
CAS RN: 865546-36-7
M. Wt: 199.25 g/mol
InChI Key: KXMZMHQFHLBPGF-UHFFFAOYSA-N
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Description

“1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” is a chemical compound that belongs to the class of nitrogen-containing heterocycles . It contains a pyrrole and a pyrazine ring . This compound is structurally similar to 1,2,3-triazene derivatives .


Synthesis Analysis

The synthesis of similar compounds involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, 1,2,3-triazene derivatives were synthesized by coupling reactions of 3-aminopyridine with morpholine and 1,2,3,4-tetrahydroquinoline .

Scientific Research Applications

Antimicrobial Activity

Pyrrolopyrazine derivatives have been recognized for their antimicrobial properties. The structure of 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine suggests potential efficacy against a range of microbial pathogens. Research could explore its use as a base for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Anti-inflammatory Applications

The anti-inflammatory potential of pyrrolopyrazines is another area of interest. This compound could be investigated for its effectiveness in reducing inflammation in various medical conditions, such as arthritis or inflammatory bowel disease, by targeting specific inflammatory pathways .

Antiviral Uses

Given the ongoing need for antiviral drugs, especially with emerging viral diseases, 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine could be studied for its antiviral capabilities. Its structural features may interfere with viral replication or protein synthesis .

Antifungal Properties

Fungal infections pose significant challenges in healthcare. This compound’s potential antifungal activity could lead to the development of new treatments for fungal infections that are difficult to treat with current medications .

Antioxidant Effects

Oxidative stress is implicated in many diseases, including neurodegenerative disorders. The antioxidant properties of pyrrolopyrazines could be harnessed to study the protective effects of 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine against oxidative damage in cells .

Antitumor and Anticancer Research

The structure of pyrrolopyrazines has been associated with antitumor activity. Research into 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine could focus on its potential to inhibit cancer cell growth or induce apoptosis in various cancer models .

Kinase Inhibition

Kinases are enzymes that play a crucial role in signaling pathways involved in diseases like cancer. Pyrrolopyrazine derivatives have shown activity in kinase inhibition, which suggests that this compound could be valuable in designing inhibitors for therapeutic applications .

Drug Discovery and Development

The unique structure of 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine makes it an attractive scaffold for drug discovery. Researchers could explore its incorporation into novel compounds with enhanced pharmacological profiles for various diseases .

properties

IUPAC Name

1-pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-3-10(9-13-5-1)12-11-4-2-7-15(11)8-6-14-12/h1-5,7,9,12,14H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMZMHQFHLBPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC=C2C(N1)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377897
Record name 1-(Pyridin-3-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-3-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

CAS RN

865546-36-7
Record name 1,2,3,4-Tetrahydro-1-(3-pyridinyl)pyrrolo[1,2-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865546-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Pyridin-3-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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